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Compound of Interest

Compound Name: Maximiscin

Cat. No.: B12414453 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, biological activity,

and total synthesis of Maximiscin. It is intended for an audience with a strong background in

chemistry and biology, particularly those involved in natural product discovery, oncology, and

synthetic chemistry.

Discovery Through Crowdsourcing and Biological
Activity
Contrary to the traditional discovery routes for natural products, the initial identification of

Maximiscin was a result of a modern approach: crowdsourcing. This endeavor invited "citizen

scientists" to submit soil samples from diverse environments.[1] One such sample yielded a

new Tolypocladium fungal species, which, through a combination of chemical epigenetics,

culture medium manipulation, and co-culture, was induced to produce the unique hybrid

compound, Maximiscin.[1]

Selective Cytotoxic Activity
Subsequent investigations into the biological profile of Maximiscin revealed its potent and

selective cytotoxic activity against a specific subtype of triple-negative breast cancer (TNBC).
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Specifically, it demonstrated significant efficacy against the basal-like 1 (BL1) subtype, as

modeled by the MDA-MB-468 cell line.[2]

Table 1: Cytotoxic Activity of Maximiscin against Triple-Negative Breast Cancer Cell Lines

Cell Line TNBC Subtype LC50 (nM)

MDA-MB-468 BL1 600

HCC70 BL2 >1000

BT-549 M >1000

MDA-MB-231 MSL >1000

MDA-MB-453 LAR >1000

Data sourced from Robles et al., J. Nat. Prod. 2016, 79, 1822–1827.

Mechanism of Action: Induction of DNA Damage
Response
The mechanism underlying Maximiscin's selective cytotoxicity involves the induction of DNA

damage.[2] Treatment of MDA-MB-468 cells with Maximiscin leads to the accumulation of

cells in the G1 phase of the cell cycle and the formation of DNA double-strand breaks. This, in

turn, activates the DNA damage response (DDR) pathway, a critical signaling network for

maintaining genomic integrity. The activation of this pathway is evidenced by the

phosphorylation of key proteins: p53, Checkpoint Kinase 1 (Chk1), and Checkpoint Kinase 2

(Chk2).[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4958493/
https://www.benchchem.com/product/b12414453?utm_src=pdf-body
https://www.benchchem.com/product/b12414453?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4958493/
https://www.benchchem.com/product/b12414453?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4958493/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12414453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Downstream Effectors

Maximiscin DNA Double-Strand
Breaks ATM/ATR Kinases

 activates

p53 phosphorylates

Chk1
 phosphorylates

Chk2
 phosphorylates

p-p53 (Ser15)

p-Chk1

p-Chk2

G1 Cell Cycle Arrest

Apoptosis

Click to download full resolution via product page

Maximiscin-induced DNA Damage Response Pathway.

Total Synthesis of (–)-Maximiscin
The complex, sterically hindered structure of Maximiscin presented a significant challenge,

which was overcome by the Baran group through a convergent and enantioselective total

synthesis. Key strategies included a desymmetrizing C–H activation, a radical-mediated C-C

bond formation, and a late-stage pyridone ring closure.

Retrosynthetic Analysis and Strategy
The retrosynthesis dissected Maximiscin into two key fragments of comparable complexity.

This approach allowed for a convergent synthesis, maximizing efficiency.

Convergent Retrosynthetic Strategy for (–)-Maximiscin.

Synthesis of the Cyclohexyl Fragment
The synthesis of the highly substituted cyclohexyl core was achieved through a series of

stereocontrolled reactions. The following table summarizes the key transformations and their

corresponding yields.
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Table 2: Key Steps in the Synthesis of the Cyclohexyl Fragment
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Step Reaction
Reagents and
Conditions

Yield (%)

1 Hydrogenation
PtO₂, H₂ (450 psi),

AcOH, rt, 14 h
99

2 Amide Formation

(COCl)₂, DMF (cat.),

CH₂Cl₂; then chiral

amine, Et₃N, DMAP,

PhMe, 70 °C, 2.5 h

84

3
Desymmetrizing C-H

Methoxylation

Pd(OAc)₂, LiOAc,

NaIO₄, Ac₂O,

PhMe/MeOH (2:1), 90

°C, 24 h

58

4
Directing Group

Removal
aq. HBr, 100 °C, 15 h 99

5
Decarboxylative Giese

Addition

1. aq. NaOH, THF,

MeOH, rt, 12 h. 2.

AgNO₃,

Fe₂(SO₄)₃·5H₂O,

NaHSO₄·H₂O,

Na₂S₂O₈, phenyl vinyl

sulfone, H₂O/CH₃CN

(4:1), 40 °C, 3 h

91

6 Wittig Olefination
CH₃PPh₃Br, n-BuLi,

THF, -5 °C to rt, 1 h
85

7
Oxidation and

Esterification

1. KHMDS, O₂

(balloon), THF, -78 °C

to rt, 45 min. 2.

Me₂SO₄, rt, 1 h. 3.

Morpholine, rt, 30 min

68

8 Acylation 1. LDA, Et₂O, -78 to 0

°C, 1 h. 2. Methyl

cyanoformate, -78 °C.

75
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3. MeOH, aq. KOH,

EtOH, 80 °C, 12 h

Yields are for isolated products.

Experimental Protocols
Step 3: Desymmetrizing C-H Methoxylation To a solution of the amide (1.0 equiv) in a 2:1

mixture of toluene and methanol were added palladium(II) acetate (0.15 equiv), lithium acetate

(1.0 equiv), sodium periodate (4.0 equiv), and acetic anhydride (2.0 equiv). The reaction

mixture was stirred at 90 °C for 24 hours. After cooling to room temperature, the mixture was

filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure. The

residue was purified by silica gel chromatography to afford the methoxylated product.

Step 5: Decarboxylative Giese Addition The lactone (1.0 equiv) was dissolved in a mixture of

THF and methanol, and aqueous sodium hydroxide (1.2 equiv) was added. The mixture was

stirred at room temperature for 12 hours. To this solution were sequentially added silver(I)

nitrate (0.3 equiv), iron(III) sulfate pentahydrate (0.2 equiv), sodium bisulfate monohydrate

(1.13 equiv), sodium persulfate (2.5 equiv), and phenyl vinyl sulfone (1.4 equiv) in a 4:1 mixture

of water and acetonitrile. The reaction was heated to 40 °C for 3 hours. After cooling, the

reaction was diluted with water and extracted with ethyl acetate. The combined organic layers

were washed with brine, dried over sodium sulfate, and concentrated. The crude product was

purified by column chromatography.

Final Assembly and Deprotection
The final stages of the synthesis involved the coupling of the two fragments to construct the

central pyridone ring, followed by a final deprotection step to yield (–)-Maximiscin.

Cyclohexyl Fragment
(Diacid Chloride)

AgOTf-mediated
Pyridone Formation

Shikimate Derivative
(Silylated Enamine)

Protected
Maximiscin TFA/MeOH (–)-Maximiscin
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Final Assembly and Deprotection Workflow.

Step 9 & 10: Pyridone Formation and Deprotection The diacid of the cyclohexyl fragment was

converted to the diacid chloride using oxalyl chloride and catalytic DMF. In a separate flask, the

shikimate-derived fragment, silver triflate (1.9 equiv), and 2,6-di-tert-butyl-4-methylpyridine (2.2

equiv) were combined in acetonitrile. The diacid chloride solution was then added, and the

reaction was stirred at 50 °C for 7 minutes. The reaction was quenched and worked up to

provide the protected Maximiscin. The final deprotection was achieved by treating the

protected intermediate with a 1:1 mixture of trifluoroacetic acid and methanol from 0 °C to room

temperature for 22 hours to afford (–)-Maximiscin.

Conclusion
Maximiscin stands as a testament to the power of innovative approaches in drug discovery,

from its crowdsourced origins to its elegant and complex total synthesis. Its selective

cytotoxicity against a subtype of triple-negative breast cancer, mediated through the induction

of the DNA damage response pathway, highlights it as a promising lead for further preclinical

and clinical investigation. The synthetic route developed by the Baran group not only provides

access to this intricate molecule but also showcases cutting-edge strategies in modern organic

synthesis. This guide provides a foundational resource for researchers aiming to build upon this

significant body of work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b12414453#maximiscin-discovery-
through-crowdsourcing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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